

1,3-Diphenylisobenzofuran: A Versatile Tool in Chemical Research

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Compound of Interest

Compound Name: 1,3-Diphenylisobenzofuran

Cat. No.: B146845

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylisobenzofuran (DPBF) is a highly fluorescent organic compound that has established itself as an indispensable tool in various domains of chemical research. Its unique photophysical properties and reactivity make it particularly valuable for the detection of reactive oxygen species (ROS), participation in cycloaddition reactions, and the synthesis of complex polycyclic aromatic systems. This guide provides a comprehensive overview of the primary applications of DPBF, supported by quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its effective implementation in a laboratory setting.

Core Applications of 1,3-Diphenylisobenzofuran

The utility of DPBF in chemical research is primarily centered around three key areas:

- **Detection and Quantification of Singlet Oxygen (${}^1\text{O}_2$):** DPBF is widely regarded as a gold-standard fluorescent probe for singlet oxygen.^{[1][2][3]} Its reaction with ${}^1\text{O}_2$ is rapid and leads to a measurable decay in its fluorescence, allowing for the quantification of this highly reactive oxygen species.
- **Highly Reactive Diene in Diels-Alder Reactions:** As a potent diene, DPBF readily participates in [4+2] cycloaddition reactions with a variety of dienophiles.^[1] This reactivity is harnessed to trap unstable intermediates and to construct complex molecular architectures.^[1]

- Probe for Other Reactive Oxygen and Nitrogen Species (RONS): While its affinity for singlet oxygen is most prominent, DPBF has also been shown to react with other RONS, including hydrogen peroxide (H_2O_2), hydroxyl radicals ($\cdot OH$), and superoxide anions (O_2^-).^{[4][5]} However, the reaction mechanisms and products can differ, offering potential for selective detection under specific conditions.

Physicochemical and Photophysical Properties

A thorough understanding of DPBF's properties is crucial for its effective application. The following table summarizes key quantitative data for this compound.

Property	Value	Solvents	Citations
Molecular Formula	$C_{20}H_{14}O$	-	[2] [6]
Molar Mass	$270.33\text{ g}\cdot\text{mol}^{-1}$	-	[1]
Appearance	Pale yellow to dark yellow crystalline powder	-	[1]
Melting Point	128–130 °C	-	
UV-Vis Absorption (λ_{max})	~410-415 nm	Ethanol, DMF, DMSO, Acetonitrile	[2] [7] [8]
Fluorescence Emission (λ_{em})	~450–480 nm	Ethanol, DMF, DMSO	[2] [9]
Solubility	Soluble in acetonitrile, benzene, chloroform, dichloromethane, DMSO, THF, toluene. Almost insoluble in water.	-	[1] [10]

Experimental Protocols

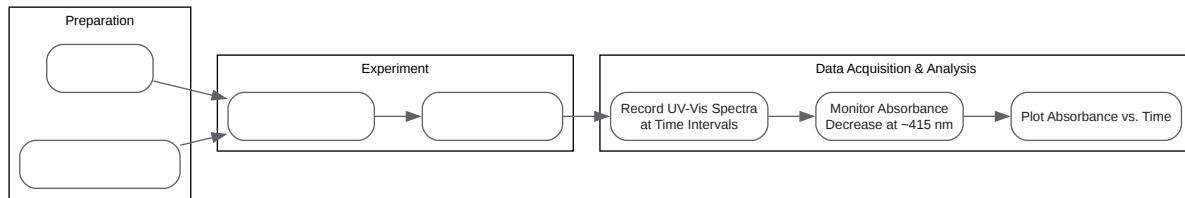
Detection of Singlet Oxygen (1O_2)

The most common application of DPBF is as a chemical trap to detect and quantify singlet oxygen, particularly in photodynamic therapy (PDT) research and for assessing the photosafety of compounds.[11][12] The underlying principle is the reaction of DPBF with ${}^1\text{O}_2$ to form an unstable endoperoxide, which subsequently decomposes into the non-fluorescent 1,2-dibenzoylbenzene.[1][2][12] This reaction can be monitored by the decrease in DPBF's absorbance at approximately 415 nm or the quenching of its fluorescence.[8][13]

Methodology: Spectrophotometric Assay

- Preparation of DPBF Stock Solution: Prepare a stock solution of DPBF in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol at a concentration of 10 mM.[4] Store this solution protected from light at -20°C.[4]
- Sample Preparation: In a quartz cuvette, add the photosensitizer or system being investigated to a suitable buffer or solvent. Add an aliquot of the DPBF stock solution to achieve a final concentration that gives an initial absorbance of approximately 1.0 at 415 nm. A typical final concentration is in the micromolar range (e.g., 50 μM).
- Irradiation: Irradiate the sample with a light source of the appropriate wavelength to excite the photosensitizer. Use a laser or a filtered lamp as the excitation source.
- Data Acquisition: Record the UV-Vis absorption spectrum of the sample at regular time intervals during irradiation. Monitor the decrease in the absorbance peak at ~415 nm.
- Data Analysis: Plot the absorbance of DPBF at 415 nm as a function of irradiation time. The rate of decrease is proportional to the rate of singlet oxygen generation.

Workflow for Singlet Oxygen Detection



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Caption: Workflow for detecting singlet oxygen using DPBF.

Trapping of Unstable Dienophiles in Diels-Alder Reactions

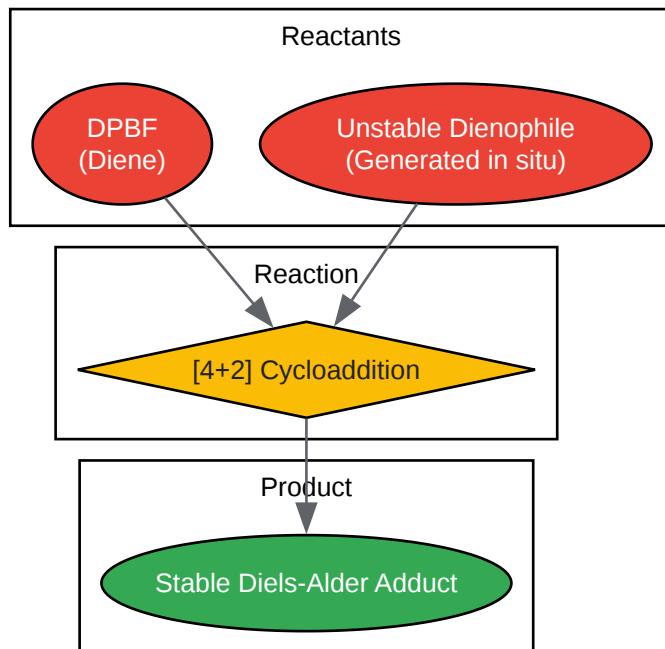
DPBF's high reactivity as a diene makes it an excellent tool for trapping short-lived and unstable dienophiles.^[1] The resulting Diels-Alder adducts are often stable compounds that can be isolated and characterized, providing evidence for the transient existence of the dienophile.

Methodology: General Procedure for a Diels-Alder Trapping Experiment

- Reaction Setup: In a reaction vessel, dissolve the precursor to the unstable dienophile in a suitable solvent.
- Addition of DPBF: Add a stoichiometric equivalent or a slight excess of DPBF to the solution.
- Generation of Dienophile: Initiate the reaction that generates the unstable dienophile (e.g., by heating, photolysis, or addition of a reagent).
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. The disappearance of the characteristic yellow color of DPBF can often serve as a visual indicator of the reaction's progress.
- Work-up and Isolation: Once the reaction is complete, perform a standard aqueous work-up and purify the Diels-Alder adduct by column chromatography or recrystallization.

- Characterization: Characterize the isolated adduct using standard spectroscopic methods (NMR, IR, Mass Spectrometry) and, if possible, X-ray crystallography to confirm its structure.

Logical Relationship in Diels-Alder Trapping



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Caption: The role of DPBF in trapping unstable dienophiles.

Selective Detection of Hydrogen Peroxide

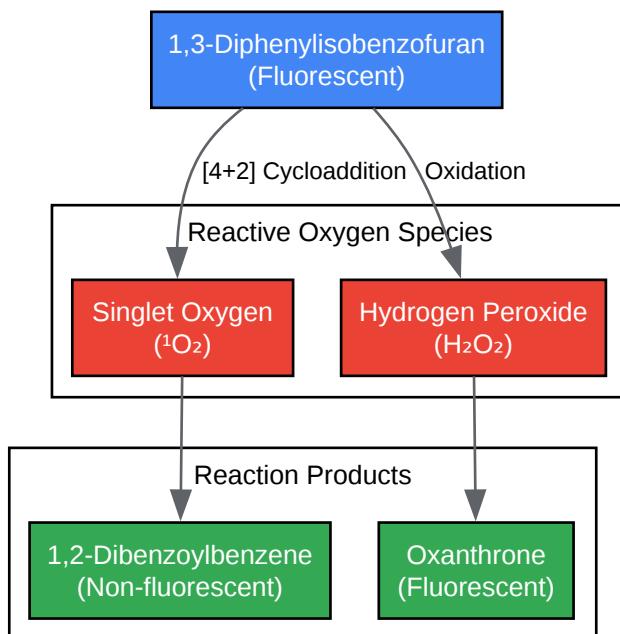
Recent studies have demonstrated that DPBF can be used for the selective detection of hydrogen peroxide, even in the presence of other RONS. Unlike its reaction with singlet oxygen, which yields 1,2-dibenzoylbenzene, the reaction with H_2O_2 produces a different fluorescent product, 9-hydroxyanthracen-10(9H)-one (oxanthrone). This selectivity allows for the specific quantification of H_2O_2 .

Methodology: Fluorometric Assay for H_2O_2

- Preparation of DPBF Solution: Prepare a solution of DPBF in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 2×10^{-5} M).^[8]

- Calibration Curve: Prepare a series of standard solutions of H_2O_2 of known concentrations.
- Reaction: To each standard H_2O_2 solution, add the DPBF solution and allow the reaction to proceed. The reaction can be monitored over time.
- Fluorescence Measurement: Measure the fluorescence intensity of the solutions at an excitation wavelength of 410 nm.^[8] A decrease in the fluorescence intensity of DPBF is observed.^[8]
- Data Analysis: Plot the decrease in DPBF fluorescence intensity against the concentration of H_2O_2 to generate a calibration curve. This curve can then be used to determine the concentration of H_2O_2 in unknown samples. A linear relationship has been reported in the concentration range of 0.196-3.941 mM.

Signaling Pathway for DPBF's Differential Reactivity



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Caption: Differential reaction pathways of DPBF with ${}^1\text{O}_2$ and H_2O_2 .

Conclusion

1,3-Diphenylisobenzofuran is a remarkably versatile molecule in chemical research, serving as a highly sensitive probe for reactive oxygen species, a reactive partner in constructing complex molecules via Diels-Alder reactions, and a building block for polycyclic aromatic systems. Its distinct reactivity with different ROS, particularly the well-established reaction with singlet oxygen and the more recently elucidated selective reaction with hydrogen peroxide, underscores its importance in the fields of photochemistry, materials science, and drug development. The experimental protocols and workflows provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize DPBF in their scientific endeavors.

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